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Compound of Interest

Compound Name: Mat2A-IN-9

Cat. No.: B11936369

Executive Disambiguation & Strategic Overview

Core Identity:Mat2A-IN-9 is the chemical catalog designation (synonym) for IDE397 (GSK-
4362676).[1][2]

o CAS Registry Number: 2439277-80-0[1][2]
e Chemical Class: 2-oxoquinazoline derivative (Allosteric Inhibitor)[1]
e Developer: Ideaya Biosciences (Clinical Phase 1/11)

The "vs" Context: Since Mat2A-IN-9 is IDE397, this guide analyzes the IDE397 selectivity
profile in the context of its primary competitor and predecessor, AG-270 (Agios
Pharmaceuticals), to illustrate why IDE397 represents the second-generation standard for
MAT2A inhibition.

Why This Matters

Researchers often encounter "Mat2A-IN-9" in reagent catalogs (e.g., MedChemExpress,
TargetMol) while reading literature referring to "IDE397." They are the same entity. The critical
scientific comparison is between this molecule and first-generation inhibitors like AG-270,
specifically regarding MAT1A sparing (liver safety) and MTAP-deletion specificity.

Mechanism of Action & Synthetic Lethality Logic[3]
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IDE397 (Mat2A-IN-9) operates via a synthetic lethal mechanism targeting MTAP-deleted
tumors (approx. 15% of solid tumors).

e Normal Cells (MTAP-WT): Methionine is converted to SAM (S-adenosylmethionine) by
MAT2A.[3] SAM is used by methyltransferases (e.g., PRMT5).[4] The byproduct MTA is
recycled back to methionine by MTAP.

o MTAP-Deleted Cells: MTA cannot be recycled and accumulates. Accumulated MTA acts as a
competitive inhibitor of PRMT5.

e The Drug's Role: IDE397 inhibits MAT2A, reducing SAM production.[1][4][5] In MTAP-deleted
cells, the combination of low SAM (substrate depletion) and high MTA (inhibitor
accumulation) catastrophically suppresses PRMTS5 activity, leading to splicing defects and
DNA damage.

Pathway Visualization

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b11936369?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10726448/
https://www.benchchem.com/product/b608935
https://www.targetmol.com/target/methionine_adenosyltransferase_(mat)
https://www.benchchem.com/product/b608935
https://www.mdpi.com/1420-3049/30/10/2134
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11936369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Allosteric
IDE397 Inhibition SV g2\ MTAP
(Mat2A-IN-9) (Target) (Deleted in Cancer)
Methionine
Catalysis
SAM E Salvage
(Methyl Donor) " (Blocked in MTAP-del)
Methylation
Reactions
MTA

Substrate (PRMTS Inhibitor)

Inhibition

PRMT5

(Splicing/Growth)

Click to download full resolution via product page

Caption: Synthetic lethality axis. IDE397 inhibits MAT2A, starving PRMT5 of SAM, while MTA
accumulation (due to MTAP loss) further blocks PRMT5.[4]

Selectivity Profile: IDE397 vs. AG-270

The superiority of IDE397 (Mat2A-IN-9) lies in its physicochemical properties and selectivity
against the paralog MAT1A.

Biochemical & Cellular Potency Table
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IDE397 (Mat2A-IN-

Feature 9) AG-270 (Reference) Clinical Implication
MAT2A IC50 Comparable

~7-20 nM 14 nM
(Biochem) biochemical potency.

MAT1A Inhibition

No significant

Weak inhibition

Crucial: MAT1A is
essential for liver

function. Sparing

inhibition
MAT1A reduces
hepatotoxicity risk.
High potency in target
MTAP-/- Cellular IC50  ~15-30 nM ~20 - 50 nM cells (e.g., HCT116
MTAP-/-).
Selectivity (MTAP-/- IDE397 shows a wider
>50-fold ~10-20 fold o
vs WT) therapeutic window.
Both avoid
o Allosteric (Non- Allosteric (Non- competition with high
Binding Mode - - )
competitive) competitive) intracellular
Methionine/ATP.
S IDE397 has better oral
- High (improved ) o
Solubility ) Low/Moderate bioavailability and PK
formulation) _
properties.
AG-270 trials noted
o hyperbilirubinemia;
Bilirubin Interference Low Documented

IDE397 profile is
cleaner.

Key Selectivity Findings

o MAT1A Sparing: IDE397 is highly selective for MAT2A over MAT1A. This is critical because
MAT1A is the dominant isoform in the liver. Inhibiting MAT1A can lead to pathological

methionine accumulation and liver injury.
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o MTAP Status Specificity: IDE397 demonstrates a profound differential in cellular proliferation
assays. In MTAP-deleted cells (e.g., KP4, HCT116-/-), it induces DNA damage and
apoptosis. In MTAP-WT cells, the intact salvage pathway replenishes the methionine pool,
buffering the effect of MAT2A inhibition.

Experimental Protocols for Validation

To validate the selectivity profile of Mat2A-IN-9 (IDE397) in your lab, use the following self-
validating workflows.

A. Cellular Selectivity Assay (MTAP-/- vs WT)

Objective: Quantify the "Synthetic Lethal Gap" between isogenic cell lines.
e Cell Models: Use HCT116 isogenic pair (MTAP-WT and MTAP-/-).[6][7][8]

e Seeding: Seed 2,000 cells/well in 96-well plates in McCoy’s 5A medium + 10% dialyzed FBS
(dFBS is critical to control exogenous methionine/SAM sources).

e Treatment:
o Prepare IDE397 serial dilutions (0.1 nM to 10 uM).

o Treat cells for 96 hours (MAT2A inhibition requires multiple cell cycles to deplete SAM
pools).

o Readout: CellTiter-Glo (ATP quantification).

o Validation Check: The IC50 in MTAP-/- cells should be <100 nM, while MTAP-WT cells
should show >1 uM or a plateau effect.

B. SDMA Western Blot (Mechanistic Proof)

Objective: Confirm that growth inhibition is due to PRMT5 suppression (via SAM depletion).
e Treatment: Treat HCT116 MTAP-/- cells with IDE397 (100 nM) for 48 hours.

e Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.
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 Blotting:
o Primary Target: Symmetric Dimethylarginine (SDMA) (antibody: CST #13222 or similar).
o Control: Total PRMT5 and Actin/GAPDH.

o Result: IDE397 treatment must cause a near-total loss of SDMA signal (indicating PRMT5
inhibition) without reducing total PRMT5 protein levels.

Screening Workflow Diagram
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Caption: Validation cascade. IDE397 passes Step 1 (MAT1A sparing) and Step 2 (MTAP
selectivity) before mechanistic confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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